

Vofopitant Dihydrochloride: A Technical Guide to its NK1 Receptor Binding Affinity

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Compound of Interest

Compound Name: Vofopitant Dihydrochloride

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This technical guide provides a comprehensive overview of the binding affinity of **Vofopitant Dihydrochloride** for the Neurokinin-1 (NK1) receptor. Vofopitant, also known as GR205171, is a potent and selective antagonist of the NK1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.^{[1][2]} This document details the quantitative binding data, experimental methodologies for its determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity of Vofopitant

Vofopitant exhibits high affinity for the human NK1 receptor, as well as for the receptor in other species. The binding affinity is typically expressed in terms of the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The affinity of Vofopitant for NK1 receptors and its selectivity over other receptors are summarized in the tables below.

Table 1: Vofopitant Binding Affinity for NK1 Receptors in Different Species

Species	Receptor	pKi
Human	NK1	10.6
Rat	NK1	9.5
Ferret	NK1	9.8

Data sourced from MedChemExpress.[\[3\]](#)

Table 2: Vofopitant Selectivity Profile

Receptor	Species	pKi
5-HT1A	Rat	6.3
5-HT1D	Bovine	6.6
5-HT2A	Rat	6.5
Histamine H1	Rat	6.5
Histamine H2	Guinea-pig	6.6
Ca2+ channel	Rat	5.6
NK2	Not Specified	<5.0 (pIC50)
NK3	Not Specified	<5.0 (pIC50)

Data sourced from MedChemExpress.[\[3\]](#)

Experimental Protocol: Radioligand Binding Assay

The determination of Vofopitant's binding affinity for the NK1 receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Vofopitant) to displace a radiolabeled ligand that is known to bind to the receptor.

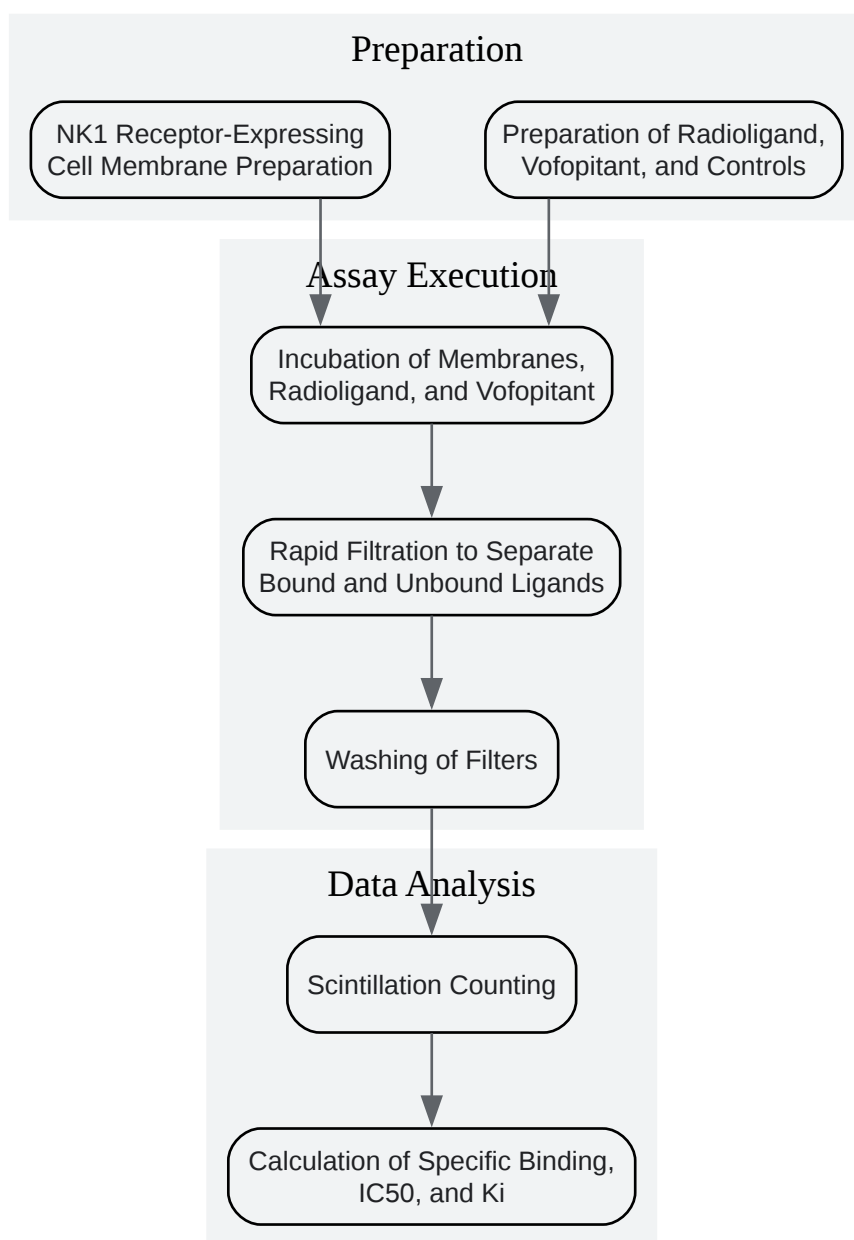
Materials and Reagents

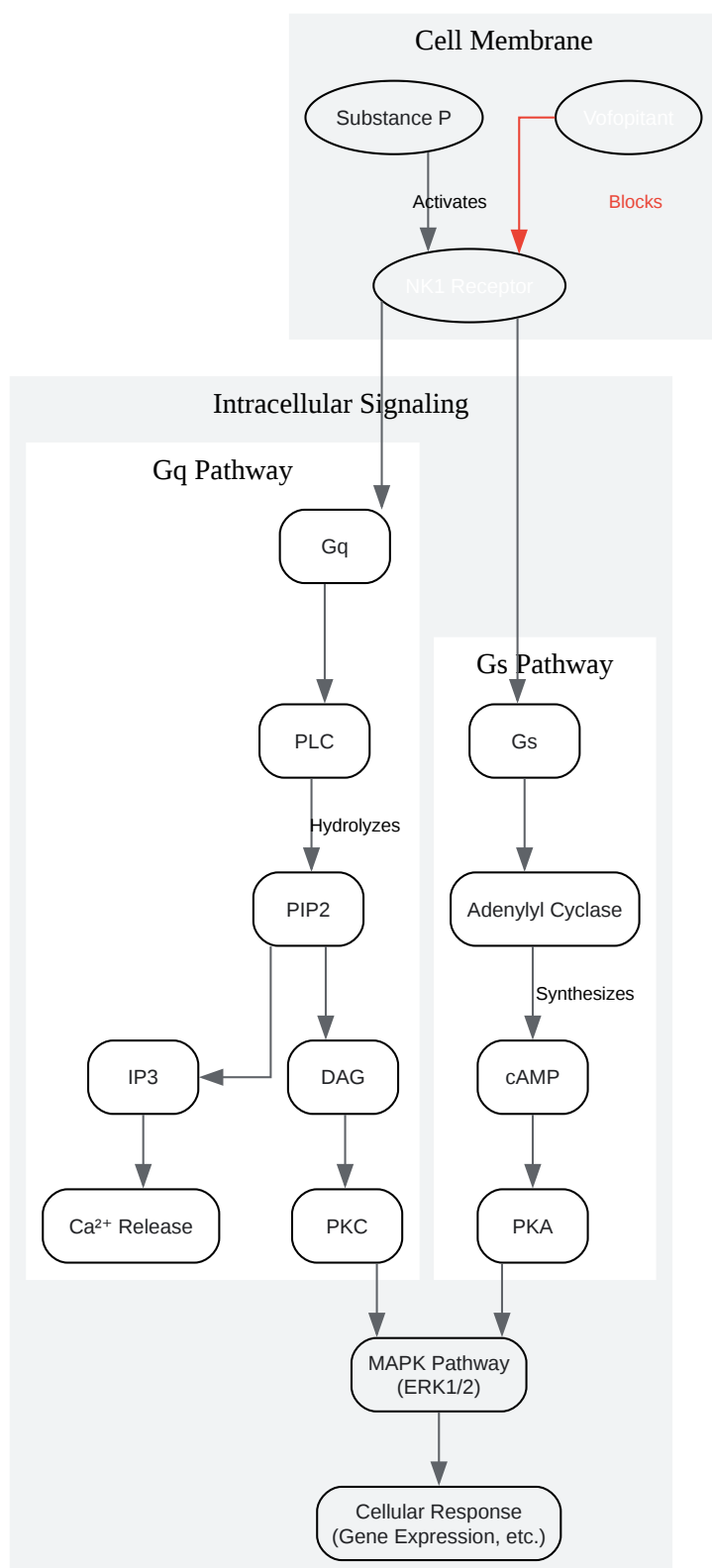
- Receptor Source: Membranes from cells stably expressing the human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
- Radioligand: [3H]-Substance P or another suitable radiolabeled NK1 receptor agonist.
- Unlabeled Competitor: **Vofopitant Dihydrochloride**.
- Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., Aprepitant).
- Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Scintillation Cocktail.
- Glass Fiber Filters.
- Filtration Apparatus.
- Scintillation Counter.

General Procedure

- Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Receptor membrane preparation.
 - Radioligand at a concentration at or below its K_d.
 - Varying concentrations of **Vofopitant Dihydrochloride** (for the competition curve).
 - For total binding wells, add assay buffer instead of Vofopitant.
 - For non-specific binding wells, add a high concentration of the non-specific binding control.

- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the Vofopitant concentration.
 - Determine the IC50 value (the concentration of Vofopitant that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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